2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide
Description
Significance of Organofluorine Compounds in Chemical Research
Organofluorine compounds, organic molecules containing at least one carbon-fluorine bond, have garnered immense interest in modern chemical research. The strategic incorporation of fluorine atoms into organic molecules can dramatically alter their physical, chemical, and biological properties. This is primarily due to the unique characteristics of the fluorine atom, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, which is one of the strongest in organic chemistry. beilstein-journals.org
In the pharmaceutical and agrochemical industries, the introduction of fluorine or fluorine-containing groups, like the trifluoromethyl (CF3) group, is a widely employed strategy to enhance the efficacy of active ingredients. researchgate.net Fluorination can improve a molecule's metabolic stability, lipophilicity, bioavailability, and binding affinity to target enzymes or receptors. researchgate.netnih.govresearchgate.net It is estimated that approximately 20% of all pharmaceuticals and over half of agrochemicals contain fluorine. beilstein-journals.org Notable examples of fluorinated drugs include the antidepressant fluoxetine (B1211875) (Prozac) and the anticancer agent 5-fluorouracil. beilstein-journals.org
Beyond life sciences, organofluorine compounds are crucial in materials science. researchgate.netresearchgate.net They are integral to the production of polymers with exceptional thermal stability and chemical resistance, such as polytetrafluoroethylene (Teflon). beilstein-journals.org Furthermore, these compounds find applications in liquid crystals, refrigerants, and as reagents in catalysis. beilstein-journals.orgchemistryviews.org The growing importance of organofluorine chemistry continually drives the development of novel and efficient methods for introducing fluorine and fluorinated groups into organic scaffolds. researchgate.netnih.gov
Evolution and Scope of Imidoyl Halide Chemistry
Imidoyl halides are a class of reactive organic compounds characterized by the functional group RC(NR')X, where X is a halogen. They are analogues of acyl chlorides and are known for their high reactivity, often serving as versatile intermediates in a multitude of synthetic transformations. The chemistry of imidoyl halides dates back to the 19th century, and since then, a variety of methods for their preparation have been developed, most commonly through the halogenation of amides using reagents like phosgene, thionyl chloride, or phosphorus pentachloride. libretexts.orgpressbooks.pubwikipedia.org
The scope of imidoyl halide chemistry is broad, with applications in the synthesis of numerous nitrogen-containing compounds. They readily react with a range of nucleophiles, such as water, amines, and thiols, to yield amides, amidines, and thioamides, respectively. libretexts.org Imidoyl halides are also key precursors in several named reactions, including the Gattermann aldehyde synthesis and the Houben-Hoesch ketone synthesis. libretexts.org Furthermore, they can participate in Friedel-Crafts reactions to introduce imine functionalities onto aromatic rings and can be used to construct various heterocyclic systems. libretexts.org Despite their synthetic utility, the high reactivity and moisture sensitivity of many imidoyl halides can make them challenging to handle and store. libretexts.orgpressbooks.pub
Unique Position of N-Hydroxyimidoyl Halides in Synthetic Strategies
Within the broader class of imidoyl halides, N-hydroxyimidoyl halides (or hydroximoyl halides) hold a special position due to their role as stable precursors for the in-situ generation of nitrile oxides. Nitrile oxides are highly reactive 1,3-dipoles that are central to one of the most powerful reactions in heterocyclic chemistry: the 1,3-dipolar cycloaddition. masterorganicchemistry.comorganic-chemistry.org This reaction, often referred to as the Huisgen cycloaddition, involves the concerted [3+2] cycloaddition of a 1,3-dipole with a dipolarophile (typically an alkene or alkyne) to form a five-membered heterocyclic ring. wikipedia.orgmdpi.com
The in-situ generation of nitrile oxides from N-hydroxyimidoyl halides is typically achieved by treatment with a base. This method avoids the isolation of the often unstable and potentially hazardous nitrile oxides. organic-chemistry.org The subsequent cycloaddition reaction provides a highly efficient and regioselective pathway to a wide array of five-membered heterocycles, such as isoxazoles and isoxazolines. beilstein-journals.orgmasterorganicchemistry.com These heterocyclic motifs are prevalent in many biologically active compounds and natural products. The ability to generate nitrile oxides under mild conditions from stable N-hydroxyimidoyl halide precursors makes this class of compounds particularly valuable in modern organic synthesis for the construction of complex molecular architectures.
Overview of Research Trajectories for 2,2,2-Trifluoro-N-hydroxyethanimidoyl Bromide
The primary research trajectory for this compound centers on its application as a precursor for trifluoroacetonitrile (B1584977) oxide (CF3CNO), a fluorinated 1,3-dipole. The presence of the trifluoromethyl group makes this particular nitrile oxide an attractive building block for introducing the CF3 moiety into heterocyclic structures, a common strategy in medicinal chemistry to enhance pharmacological properties. beilstein-journals.org
The main application of this compound is in 1,3-dipolar cycloaddition reactions. beilstein-journals.org By treating the N-hydroxyimidoyl bromide with a base in the presence of a dipolarophile (an alkene or alkyne), trifluoroacetonitrile oxide is generated in situ and readily undergoes cycloaddition to yield trifluoromethyl-substituted heterocycles. researchgate.net This methodology has been employed to synthesize a variety of 3-trifluoromethyl-isoxazolines and 3-trifluoromethyl-isoxazoles. beilstein-journals.orgnih.gov
The key advantages of using this compound are:
It serves as a stable and manageable source of the highly reactive trifluoroacetonitrile oxide. beilstein-journals.org
It allows for the direct and efficient incorporation of a trifluoromethyl group into a five-membered heterocyclic ring system.
The cycloaddition reactions often proceed with high regioselectivity, leading to a specific constitutional isomer of the product. nih.gov
Research in this area focuses on expanding the scope of dipolarophiles that can be used in the cycloaddition reaction, optimizing reaction conditions, and applying this methodology to the synthesis of novel, potentially biologically active, trifluoromethylated compounds.
Aims and Scope of the Comprehensive Academic Review
This academic review aims to provide a comprehensive overview of the chemical compound this compound. The scope of this review is to meticulously detail its significance and role within contemporary organic synthesis. The review will begin by contextualizing the compound within the broader fields of organofluorine chemistry and imidoyl halide chemistry, highlighting the unique synthetic advantages offered by the N-hydroxyimidoyl halide functionality.
The core of the review will focus on the established and emerging research trajectories for this compound. This will include a detailed examination of its primary application as a precursor to trifluoroacetonitrile oxide and its subsequent use in 1,3-dipolar cycloaddition reactions for the synthesis of trifluoromethylated heterocycles. The review will present detailed research findings and data to illustrate the synthetic utility and versatility of this important chemical reagent.
Interactive Data Tables
Table 1: Properties of this compound
| Property | Value |
| IUPAC Name | (1Z)-2,2,2-trifluoro-N-hydroxyethanimidoyl bromide |
| CAS Number | 1079402-16-6 |
| Molecular Formula | C2HBrF3NO |
| InChI Key | VCTGOCKKSFDFNN-UHFFFAOYSA-N |
| Physical Form | Liquid |
| Purity | 95% |
Table 2: Applications in Synthesis
| Reaction Type | Precursor For | Key Products |
| 1,3-Dipolar Cycloaddition | Trifluoroacetonitrile oxide | 3-Trifluoromethyl-isoxazolines, 3-Trifluoromethyl-isoxazoles |
Structure
3D Structure
Properties
IUPAC Name |
2,2,2-trifluoro-N-hydroxyethanimidoyl bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2HBrF3NO/c3-1(7-8)2(4,5)6/h8H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFRPJKPEZUJXMR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=NO)(C(F)(F)F)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2HBrF3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30786623 | |
| Record name | 2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30786623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.93 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
44637-25-4 | |
| Record name | 2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30786623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for the Preparation of 2,2,2 Trifluoro N Hydroxyethanimidoyl Bromide
Direct Halogenation Approaches to Trifluoroimidoyl Bromides
Direct halogenation methods offer a conceptually straightforward pathway to trifluoroimidoyl bromides. These approaches typically start from readily available trifluoroacetyl derivatives and introduce the bromine atom in a key transformation step.
Bromination of Trifluoroacetamides and Derivatives
The direct bromination of 2,2,2-trifluoroacetamide or its N-substituted derivatives presents a potential route to the target compound. This transformation would likely involve the activation of the amide followed by the introduction of a bromine source. While specific conditions for the N-hydroxy variant are not widely reported, the reactivity of trifluoroacetamides has been explored in other contexts. For instance, N-aryl trifluoroacetamides have been shown to undergo reactions under basic conditions, indicating the potential for deprotonation and subsequent functionalization. Current time information in Hidalgo County, US. The challenge in this approach lies in achieving selective bromination at the desired position while installing or preserving the N-hydroxy group.
A general representation of this conceptual approach is outlined below:
| Starting Material | Reagent | Potential Intermediate |
| 2,2,2-Trifluoro-N-hydroxyacetamide | Brominating Agent (e.g., PBr₃, PBr₅) | 2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide |
This table represents a conceptual pathway, and specific reagents and conditions would require experimental optimization.
Conversion of Carboxylic Acids or Derivatives to Imidoyl Bromides
Another established strategy for the synthesis of imidoyl halides involves the conversion of carboxylic acids or their derivatives. Trifluoroacetic acid is a common starting material for the synthesis of various trifluoromethyl-containing compounds. The conversion to an imidoyl bromide would typically involve the formation of an intermediate amide or thioamide, followed by halogenation. For example, trifluoroacetamides can be converted to the corresponding imidoyl chlorides using reagents like phosphorus pentachloride. A subsequent halide exchange or a direct bromination protocol could potentially yield the desired bromide.
Oximation and Subsequent Functionalization Strategies
This synthetic strategy builds the N-hydroxyimidoyl functionality through the reaction of a trifluoroacetyl precursor with hydroxylamine (B1172632) or its derivatives, followed by the introduction of the bromine atom.
Synthesis via Trifluoroacetohydroximoyl Halides
A key intermediate in this pathway is the corresponding trifluoroacetohydroximoyl halide. The synthesis of such compounds can often be achieved by the reaction of trifluoroacetaldehyde (B10831) oxime with a suitable halogenating agent. For instance, the reaction of oximes with N-bromosuccinimide (NBS) is a known method for the preparation of α-bromo oximes. While the direct conversion to an N-hydroxyimidoyl bromide is a distinct transformation, the reactivity of the oxime functional group with brominating agents is a foundational principle.
The general transformation can be depicted as:
| Reactant 1 | Reactant 2 | Product |
| Trifluoroacetaldehyde Oxime | Brominating Agent (e.g., NBS) | This compound |
This table illustrates a plausible reaction scheme that would necessitate specific reaction conditions.
Role of Hydroxylamines in N-Hydroxyimidoyl Formation
Hydroxylamines are crucial reagents for the formation of the N-hydroxy functionality. The reaction of a suitable trifluoroacetyl derivative, such as a trifluoroacetyl halide or anhydride, with hydroxylamine would lead to the formation of 2,2,2-trifluoro-N-hydroxyacetamide. This intermediate could then potentially be converted to the target imidoyl bromide through a dehydration and bromination sequence. The use of protected hydroxylamines can also be envisaged to control reactivity and selectivity during the synthesis.
Novel and Emerging Synthetic Routes
While established methods provide a basis for the synthesis of this compound, the development of novel synthetic routes remains an active area of research in fluorine chemistry. Advances in catalysis, such as the use of transition metals to facilitate challenging bond formations, could offer more efficient and selective pathways. Furthermore, the development of new brominating reagents with tailored reactivity profiles might enable the direct and high-yielding synthesis of this specialized compound under mild conditions. As the demand for unique fluorinated building blocks in pharmaceuticals and materials science continues to grow, innovative synthetic methodologies are expected to emerge.
Photoredox Catalysis in Fluorinated Imidoyl Halide Synthesis
Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, offering mild reaction conditions and unique mechanistic pathways for the formation of complex molecules. researchgate.netdntb.gov.ua While a direct application to the synthesis of this compound is not explicitly documented, the principles of photoredox catalysis can be applied to the synthesis of fluorinated imidoyl halides.
One plausible approach involves the generation of a trifluoroacetimidoyl radical from a suitable precursor, followed by trapping with a bromine source. For instance, N-hydroxyphthalimide esters have been utilized as precursors for alkyl radicals under photoredox conditions. nih.gov A similar strategy could be envisioned where a derivative of 2,2,2-trifluoro-N-hydroxyethanimidic acid is converted into a redox-active ester. Upon single-electron reduction by an excited photocatalyst, this intermediate could undergo decarboxylation to generate the desired imidoyl radical, which could then be intercepted by a bromine atom donor.
Another potential photoredox-mediated strategy could involve the generation of nitrile oxides from hydroxyimino acids, which are precursors to the N-hydroxyimidoyl moiety. manchester.ac.uk Visible-light-mediated generation of a trifluoroacetonitrile (B1584977) oxide from a corresponding precursor could potentially be intercepted in a subsequent step to form the target imidoyl bromide.
Table 1: Examples of Photoredox-Catalyzed Reactions for Related Structures
| Catalyst | Substrate | Reagent | Product Type | Yield (%) |
| Ir(ppy)₃ | Redox-active ester | Bromine source | Alkyl bromide | High |
| Ru(bpy)₃²⁺ | Hydroxyimino acid | Alkene | Isoxazoline (B3343090) | Good to High |
This table is illustrative and based on analogous reactions; specific conditions for this compound would require experimental development.
Electrochemical Methods for Bromide Incorporation
Electrochemical synthesis offers an alternative, reagent-free approach for the introduction of bromide into organic molecules. nih.gov The anodic oxidation of bromide ions can generate electrophilic bromine species in situ, which can then react with a suitable substrate. rsc.orgrsc.org For the synthesis of this compound, one could hypothesize a process where 2,2,2-trifluoro-N-hydroxyethanimidamide or a related precursor is subjected to electrochemical bromination.
The general mechanism would involve the electrochemical oxidation of a bromide salt (e.g., NaBr, LiBr) at the anode to produce bromine (Br₂). This electrochemically generated bromine could then react with the N-hydroxyimidoyl precursor to yield the desired product. The reaction conditions, such as the solvent, electrolyte, electrode material, and current density, would be critical parameters to optimize for achieving high selectivity and yield. nih.gov
Table 2: Key Parameters in Electrochemical Bromination
| Parameter | Description | Potential Impact |
| Solvent | Medium for the reaction | Influences solubility, conductivity, and side reactions. |
| Supporting Electrolyte | Provides conductivity | Can affect the electrode processes and product stability. |
| Electrode Material | Surface for electron transfer | Can influence the efficiency and selectivity of the bromination. |
| Current Density | Rate of electron transfer | Affects the rate of bromine generation and can influence side reactions. |
This table outlines general considerations for developing an electrochemical synthesis for the target compound.
Optimization of Reaction Conditions and Yields in Scalable Synthesis
Scaling up the synthesis of any chemical compound presents a unique set of challenges that must be addressed to ensure efficiency, safety, and cost-effectiveness. For the synthesis of this compound, optimization would focus on several key factors, drawing from general principles of process chemistry. nih.gov
Key Optimization Parameters:
Reagent Stoichiometry: Fine-tuning the molar ratios of reactants and catalysts is crucial to maximize conversion and minimize waste.
Solvent Selection: The choice of solvent can significantly impact reaction rates, solubility of intermediates and products, and ease of purification. For industrial applications, factors like cost, toxicity, and recyclability are paramount.
Temperature and Pressure: These parameters directly influence reaction kinetics and thermodynamics. Optimization involves finding a balance between reaction rate and the stability of the desired product.
Purification Method: Developing a robust and scalable purification protocol (e.g., crystallization, distillation, or chromatography) is essential for obtaining the product with the desired purity.
Table 3: Hypothetical Optimization of a Synthetic Step
| Parameter | Initial Condition | Optimized Condition | Rationale for Change |
| Solvent | Dichloromethane | Acetonitrile | Improved product solubility and higher boiling point for better temperature control. |
| Temperature | Room Temperature | 50 °C | Increased reaction rate without significant product decomposition. |
| Catalyst Loading | 5 mol% | 1 mol% | Reduced cost and catalyst-derived impurities without compromising yield. |
This table provides a conceptual example of how reaction conditions might be optimized for a scalable synthesis.
Stereoselectivity and Regioselectivity Considerations in Preparation
The structure of this compound allows for the possibility of (E/Z) stereoisomerism around the C=N double bond. Controlling the stereochemical outcome of the synthesis is a critical aspect, particularly if one isomer exhibits desired reactivity or biological activity. ijcea.org
The stereoselectivity of imidoyl halide formation can be influenced by several factors, including the nature of the starting materials, the reaction mechanism, and the reaction conditions. For example, in syntheses proceeding through a defined intermediate, the stereochemistry may be dictated by the thermodynamics or kinetics of its formation and subsequent reaction.
Regioselectivity, while less of a concern for the direct synthesis of this specific molecule, becomes important when considering reactions of the imidoyl bromide with other reagents. The trifluoromethyl group and the N-hydroxy moiety will exert electronic effects that influence the reactivity of the C=N bond and the lability of the bromine atom, directing the outcome of subsequent transformations.
In the context of photoredox or electrochemical methods, the stereochemical outcome may be influenced by the geometry of radical or ionic intermediates. Careful selection of catalysts, additives, and reaction conditions can potentially steer the reaction towards the desired stereoisomer.
Exploration of Reaction Pathways and Mechanistic Insights into the Reactivity of 2,2,2 Trifluoro N Hydroxyethanimidoyl Bromide
Nucleophilic Substitution Reactions at the Imidoyl Carbon
The carbon-bromine bond in 2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide is polarized, rendering the imidoyl carbon susceptible to attack by various nucleophiles. This reactivity is a cornerstone of its synthetic utility, enabling the introduction of nitrogen, oxygen, and carbon-based functional groups.
Amination Reactions and Amidoxime Formation
The reaction of this compound with nitrogen nucleophiles, such as ammonia (B1221849) or primary and secondary amines, serves as a direct route to trifluoroacetamidoximes. These reactions typically proceed via a nucleophilic substitution mechanism where the amine displaces the bromide ion.
The resulting trifluoroacetamidoxime derivatives are valuable in medicinal chemistry due to their role as bioisosteres for carboxylic acids and their ability to act as nitric oxide (NO) donors. The general synthesis involves the treatment of the imidoyl bromide with an amine, often in the presence of a base to neutralize the hydrogen bromide byproduct.
Table 1: Synthesis of Trifluoroacetamidoximes via Amination
| Amine Nucleophile | Product | Typical Conditions |
|---|---|---|
| Ammonia (NH₃) | 2,2,2-Trifluoroacetamidoxime | Ether or THF solvent |
| Primary Amines (R-NH₂) | N'-Alkyl/Aryl-2,2,2-trifluoroacetamidoxime | Base (e.g., Et₃N), CH₂Cl₂ |
| Secondary Amines (R₂NH) | N',N'-Dialkyl/Aryl-2,2,2-trifluoroacetamidoxime | Base (e.g., K₂CO₃), DMF |
O-Alkylation and O-Acylation Reactions
The hydroxyl group of the oxime moiety can be functionalized through O-alkylation and O-acylation reactions. These transformations typically require the deprotonation of the hydroxyl group with a suitable base to form a more nucleophilic alkoxide, which then reacts with an alkylating or acylating agent.
O-Alkylation: Reaction with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃) yields O-alkylated N-hydroxyethanimidoyl bromides. These products are useful intermediates for further transformations.
O-Acylation: Treatment with acyl chlorides or anhydrides in the presence of a non-nucleophilic base like triethylamine (B128534) or pyridine (B92270) leads to the formation of O-acylated derivatives.
These reactions provide access to a variety of derivatives with modified electronic and steric properties, expanding the synthetic utility of the parent compound.
C-C Bond Formation via Organometallic Reagents
The electrophilic imidoyl carbon can react with potent carbon nucleophiles, such as Grignard reagents (R-MgX) and organolithium reagents (R-Li), to form new carbon-carbon bonds. libretexts.org This pathway leads to the synthesis of trifluoromethyl-substituted ketoximes. The reaction proceeds through the addition of the organometallic reagent to the C=N bond, followed by the displacement of the bromide.
Careful control of reaction conditions is necessary to prevent side reactions, as organometallic reagents are highly basic and can also deprotonate the N-hydroxy group. libretexts.org This method is a powerful tool for constructing complex molecular frameworks containing the trifluoromethylketoxime motif.
Table 2: C-C Bond Formation with Organometallic Reagents
| Organometallic Reagent | Intermediate | Final Product (after hydrolysis) | Typical Solvent |
|---|---|---|---|
| Phenylmagnesium bromide (PhMgBr) | Magnesium alkoxide of phenyl(trifluoromethyl)ketoxime | Phenyl(trifluoromethyl)ketoxime | Anhydrous THF or Diethyl ether |
| n-Butyllithium (n-BuLi) | Lithium alkoxide of pentyl(trifluoromethyl)ketoxime | 1,1,1-Trifluorohexan-2-one oxime | Anhydrous Hexane or THF |
Radical Processes and Electron Transfer Reactions Involving the Imidoyl Bromide Moiety
Beyond its role in nucleophilic substitutions, the C-Br bond in this compound can undergo homolytic cleavage to participate in radical reactions. These processes can be initiated by heat, light, or a radical initiator.
Generation of Imidoyl Radicals and Their Trapping
The homolytic cleavage of the carbon-bromine bond generates a 2,2,2-trifluoro-N-hydroxyethanimidoyl radical. This highly reactive intermediate can be trapped by various radical acceptors, such as alkenes or alkynes, to form new C-C bonds in a radical addition process. Imidyl radicals are known to add to alkenes, often with a high degree of regioselectivity. researchgate.net
Radical generation can be achieved using standard initiators like azobisisobutyronitrile (AIBN) or through photochemically induced processes. The resulting adduct radicals can then be further transformed, for instance, by abstracting a hydrogen atom from a donor molecule to complete the reaction sequence.
Reductive Dehalogenation Pathways
The imidoyl bromide can undergo reductive dehalogenation, where the bromine atom is replaced by a hydrogen atom. This transformation can be achieved through single-electron transfer (SET) from a suitable reducing agent. The process involves the initial formation of a radical anion, which then fragments by losing a bromide ion to generate the imidoyl radical. This radical subsequently abstracts a hydrogen atom from the solvent or another hydrogen donor to yield 2,2,2-trifluoro-N-hydroxyethanimine.
Potential reducing systems for this transformation include zerovalent metals or certain transition metal complexes. nih.gov This pathway is significant as it provides a method for removing the halogen when it is no longer needed after serving its purpose as a reactive handle. Studies on aryl bromides show that catalytic hydrogenation is an effective method for dehalogenation. organic-chemistry.org
Cycloaddition Reactions and Heterocycle Formation
The generation of reactive intermediates from this compound facilitates a variety of cycloaddition reactions, providing powerful tools for the synthesis of complex heterocyclic structures. The trifluoromethyl group's strong electron-withdrawing nature significantly influences the reactivity and stability of these intermediates, making them valuable synthons in organic chemistry.
[3+2] Cycloadditions with Alkenes and Alkynes (e.g., Isoxazoline (B3343090) Derivatives)
The most prominent reaction pathway for this compound is its role as a precursor to trifluoroacetonitrile (B1584977) oxide, a highly reactive 1,3-dipole. In the presence of a base, such as triethylamine (Et3N), the parent compound undergoes dehydrobromination to generate this intermediate in situ. The trifluoroacetonitrile oxide then readily participates in [3+2] cycloaddition reactions, also known as 1,3-dipolar cycloadditions, with various dipolarophiles like alkenes and alkynes. mdpi.comwikipedia.org This reaction is a concerted, pericyclic process that leads to the formation of five-membered heterocycles. wikipedia.org
The reaction with alkenes yields 3-(trifluoromethyl)isoxazoline derivatives, while reaction with alkynes produces the corresponding 3-(trifluoromethyl)isoxazoles. nih.gov These reactions are highly valuable as they construct the heterocyclic core with the trifluoromethyl moiety in a single, atom-economical step. nih.gov
The regioselectivity of the cycloaddition is governed by frontier molecular orbital (FMO) theory. wikipedia.org
With electron-rich alkenes/alkynes : The dominant interaction is between the Highest Occupied Molecular Orbital (HOMO) of the dipolarophile and the Lowest Unoccupied Molecular Orbital (LUMO) of the nitrile oxide. This typically leads to the formation of 5-substituted isoxazolines/isoxazoles. wikipedia.org
With electron-deficient alkenes/alkynes : The primary interaction shifts to the HOMO of the nitrile oxide and the LUMO of the dipolarophile, favoring the formation of 4-substituted products. wikipedia.org
The versatility of this reaction allows for the synthesis of a wide array of substituted isoxazolines and isoxazoles, which are important scaffolds in medicinal chemistry and material science. mdpi.comnih.gov
Table 1: Examples of [3+2] Cycloaddition Reactions
| Dipolarophile | Base | Solvent | Product | Yield (%) |
|---|---|---|---|---|
| Styrene | Et3N | DCM | 5-Phenyl-3-(trifluoromethyl)-4,5-dihydroisoxazole | Good |
| Phenylacetylene | Et3N | Toluene | 5-Phenyl-3-(trifluoromethyl)isoxazole | Good |
| Methyl Acrylate | NaHCO3 | Benzene | Methyl 3-(trifluoromethyl)-4,5-dihydroisoxazole-4-carboxylate | Moderate |
Note: Yields are generalized as "Good" or "Moderate" based on typical outcomes for this reaction class, as specific yields for the parent bromide compound are not always detailed.
[4+1] and [5+1] Cycloadditions for Nitrogen Heterocycles
While this compound is a well-established precursor for the 3-carbon component (C-N-O) in [3+2] cycloadditions, its participation in [4+1] and [5+1] cycloaddition reactions is not a characteristic or widely reported mode of reactivity. These higher-order cycloadditions require different types of reactive synthons. For instance, [5+2] cycloadditions often involve vinylcyclopropanes or 3-acyloxy-1,4-enynes as the five-carbon component. nih.gov
The inherent structure of the trifluoroacetonitrile oxide intermediate, a classic 1,3-dipole, predisposes it to react across a 2-atom π-system (the dipolarophile) to form a five-membered ring. For the molecule to act as a 4-atom or 5-atom component in a cycloaddition, a significant electronic rearrangement or fragmentation into a different type of reactive species would be necessary. Such transformations are not typical under the conditions used to generate the nitrile oxide for cycloaddition purposes. Therefore, the synthesis of nitrogen heterocycles from this compound predominantly proceeds through the [3+2] pathway.
Rearrangement Reactions and Transformations
Derivatives of this compound can undergo several types of rearrangement reactions, often promoted by acidic or thermal conditions. These transformations can lead to the formation of new structural frameworks, such as amides and other nitrogen-containing compounds.
Beckmann-Type Rearrangements of Oxime Derivatives
The Beckmann rearrangement is a classic acid-catalyzed reaction that transforms an oxime into an amide or a lactam. organic-chemistry.org This reaction can be applied to oxime derivatives structurally related to this compound. The reaction is initiated by converting the oxime's hydroxyl group into a good leaving group, typically through protonation in strong acid or reaction with reagents like tosyl chloride or phosphorus pentachloride. wikipedia.orgmasterorganicchemistry.com
The key step of the mechanism involves the migration of the alkyl or aryl group positioned anti-periplanar to the leaving group on the nitrogen atom. wikipedia.org This migration occurs concurrently with the departure of the leaving group, resulting in the formation of a nitrilium ion intermediate, which is subsequently hydrated to yield the final amide product.
However, the application of the Beckmann rearrangement in complex syntheses can be hindered by competing side reactions, most notably fragmentation. mdpi.comwikipedia.org In some cases, particularly where the migrating group can form a stable carbocation, fragmentation of the C-C bond can occur instead of rearrangement, leading to the formation of nitriles. researchgate.net The choice of catalyst and reaction conditions is crucial to favor the desired rearrangement pathway over fragmentation. wikipedia.org
Table 2: Common Reagents for Promoting Beckmann Rearrangement
| Reagent/Catalyst | Description |
|---|---|
| Sulfuric Acid (H2SO4) | A classic strong Brønsted acid catalyst. wikipedia.org |
| Polyphosphoric Acid (PPA) | Effective dehydrating agent and acid catalyst. wikipedia.org |
| Thionyl Chloride (SOCl2) | Converts the hydroxyl group into a chlorosulfite leaving group. wikipedia.org |
| Cyanuric Chloride | Used with a co-catalyst like ZnCl2 for a catalytic process. wikipedia.org |
Other Electrophilic or Nucleophilic Migratory Rearrangements
Beyond the classic Beckmann rearrangement, oxime and imidoyl systems can be susceptible to other migratory processes. The specific nature of these rearrangements depends on the substrate's substituents and the reaction conditions. The strong electron-withdrawing effect of the trifluoromethyl group can significantly influence the migratory aptitude of adjacent groups and the stability of any charged intermediates.
While specific examples of other rearrangements for this compound itself are not extensively documented, related structures are known to undergo such transformations. For instance, rearrangements involving the migration of phosphoryl groups between two nucleophilic centers (e.g., from nitrogen to oxygen) have been studied in phosphorylated oxime systems. researchgate.net These processes can be reversible and are often characterized as intramolecular nucleophilic substitutions. Such studies highlight the potential for heteroatom groups attached to the oxime nitrogen to participate in migratory rearrangements under either thermal or catalytic conditions. researchgate.net
Acid-Catalyzed and Base-Catalyzed Transformations
The reactivity of this compound is profoundly influenced by the presence of acids or bases, which can catalyze a range of distinct transformations.
Acid-Catalyzed Transformations
Under acidic conditions, the primary site of reactivity is often the N-hydroxy group. Protonation by a Brønsted acid or coordination with a Lewis acid enhances its ability to act as a leaving group, facilitating substitution or rearrangement reactions. researchgate.net
The Beckmann rearrangement is the most significant acid-catalyzed transformation for the corresponding oxime derivatives, as detailed in section 3.4.1. organic-chemistry.org The acid catalyst is essential for activating the hydroxyl group to initiate the migratory cascade. masterorganicchemistry.com In the presence of nucleophiles, acid catalysis can also promote substitution reactions at the carbon atom of the C=N bond, potentially proceeding through an activated oxocarbenium-like intermediate. researchgate.net
Base-Catalyzed Transformations
Base-catalyzed reactions are central to the synthetic utility of this compound. The most important of these is the 1,3-elimination of hydrobromic acid to generate trifluoroacetonitrile oxide, the key intermediate for [3+2] cycloaddition reactions. mdpi.com This transformation is typically achieved using a mild organic base like triethylamine or an inorganic base such as sodium bicarbonate.
Under more forceful basic conditions, other reaction pathways may become accessible. The use of strong, non-nucleophilic bases can potentially induce elimination reactions involving the trifluoromethyl group. For example, studies on related (2,2,2-trifluoroethyl)arenes have shown that strong phosphazene bases can catalyze the elimination of hydrogen fluoride (B91410) (HF) to produce gem-difluorostyrene intermediates. researchgate.net This suggests the possibility of similar defluorination or dehydrofluorination pathways for the title compound under specific basic conditions, leading to highly reactive fluorinated intermediates.
Table 3: Comparison of Acid- and Base-Catalyzed Reactions
| Catalyst Type | Reagent Example | Primary Transformation | Product Type |
|---|---|---|---|
| Acid | H2SO4, PPA | Beckmann Rearrangement (of oxime) | Amide / Lactam |
| Base (Mild) | Triethylamine (Et3N) | Dehydrobromination | Nitrile Oxide |
| Base (Strong) | Phosphazene Base | Potential HF Elimination | Fluorinated Alkenes |
Role of the Trifluoromethyl Group in Modulating Reactivity and Selectivity
The presence of a trifluoromethyl (CF₃) group on the imidoyl carbon of this compound profoundly influences its chemical behavior. This substituent is a powerful modulator of both the compound's reactivity and the selectivity of its subsequent reactions. The high electronegativity of the fluorine atoms results in a strong inductive electron-withdrawing effect, which is central to the unique properties of this molecule.
The primary impact of the trifluoromethyl group is the significant increase in the electrophilicity of the imidoyl carbon atom. This carbon, double-bonded to nitrogen and single-bonded to bromine, becomes highly susceptible to nucleophilic attack. The CF₃ group effectively pulls electron density away from the carbon center, making it more electron-deficient and thus a prime target for a wide range of nucleophiles. This enhanced reactivity is a key feature that distinguishes it from non-fluorinated analogues.
In addition to enhancing reactivity, the trifluoromethyl group plays a crucial role in directing the selectivity of reactions. For instance, in reactions where the molecule acts as a precursor to trifluoroacetonitrile oxide, the electronic nature of the CF₃ group influences the regioselectivity of subsequent [3+2] cycloaddition reactions. Theoretical studies on related fluorinated 1,3-dipoles have shown that the trifluoromethyl group can direct the orientation of the cycloaddition with various dipolarophiles, leading to the preferential formation of one regioisomer over another.
Furthermore, the steric bulk of the trifluoromethyl group, while not excessively large, can also contribute to selectivity. In reactions involving nucleophilic attack at the imidoyl carbon, the CF₃ group can sterically hinder certain trajectories of approach, favoring attack from the less hindered face of the molecule. This can be particularly important in reactions with bulky nucleophiles, leading to enhanced diastereoselectivity in the formation of chiral products.
The trifluoromethyl group also stabilizes anionic intermediates that may form during a reaction. For example, if a nucleophile adds to the imidoyl carbon, the resulting tetrahedral intermediate with a negative charge on the nitrogen or oxygen atom is stabilized by the inductive effect of the CF₃ group. This stabilization of the intermediate can lower the activation energy of the reaction, thereby increasing the reaction rate.
Table 1: Influence of the Trifluoromethyl Group on the Properties of the Imidoyl Carbon
| Property | Non-fluorinated Analogue (CH₃) | Trifluoromethylated Compound (CF₃) | Rationale |
| Electrophilicity of Imidoyl Carbon | Moderate | High | Strong inductive electron-withdrawal by the CF₃ group. |
| Susceptibility to Nucleophilic Attack | Moderate | High | Increased positive partial charge on the carbon atom. |
| Stability of Anionic Intermediates | Lower | Higher | Inductive stabilization of adjacent negative charges. |
| Rate of Nucleophilic Addition | Slower | Faster | Lowering of the transition state energy. |
Influence of the N-Hydroxyl Group on Reaction Mechanisms
The N-hydroxyl group of this compound is a pivotal functional group that dictates the primary reaction pathways of the molecule. Its presence allows for a range of transformations that are not accessible to standard imidoyl halides.
The most significant role of the N-hydroxyl group is its involvement in the in-situ generation of trifluoroacetonitrile oxide, a highly reactive 1,3-dipole. In the presence of a base, the acidic proton of the hydroxyl group is abstracted, leading to the formation of an intermediate N-oxy anion. This is followed by the rapid elimination of the bromide ion, resulting in the formation of trifluoroacetonitrile oxide. This dehydrohalogenation is a classic and efficient method for generating nitrile oxides from hydroxamoyl halides. The entire process is facilitated by the electronic arrangement within the molecule, where the electron-donating character of the resulting anion promotes the expulsion of the bromide leaving group.
The reaction mechanism is as follows:
Deprotonation: A base removes the acidic proton from the N-hydroxyl group.
Elimination: The resulting N-oxy anion facilitates the elimination of the bromide ion, forming the C≡N-O triple bond characteristic of a nitrile oxide.
Beyond its role in nitrile oxide formation, the N-hydroxyl group can also influence reactions through other mechanisms. For instance, it can act as a directing group, coordinating to incoming reagents and influencing the stereochemical outcome of reactions. The lone pairs of electrons on the hydroxyl oxygen can also participate in neighboring group effects, potentially stabilizing transition states or intermediates.
Furthermore, the N-hydroxyl group itself can be a site for chemical modification. It can be acylated, alkylated, or silylated to protect it or to modify the reactivity of the entire molecule. For example, conversion of the hydroxyl group to an O-acetyl or O-silyl group would prevent the formation of the nitrile oxide under basic conditions and would likely channel the reactivity towards nucleophilic substitution at the imidoyl carbon.
Table 2: Mechanistic Roles of the N-Hydroxyl Group
| Mechanistic Role | Description | Resulting Transformation |
| Proton Source for Elimination | The acidic proton is abstracted by a base. | Formation of an N-oxy anion, leading to nitrile oxide generation. |
| Directing Group | Coordination with reagents via the oxygen atom. | Potential for enhanced stereoselectivity in certain reactions. |
| Nucleophilic Center | The oxygen atom can be functionalized. | Protection of the hydroxyl group or modification of overall reactivity. |
| Neighboring Group Participation | Intramolecular interaction with a reaction center. | Stabilization of intermediates or transition states. |
Applications of 2,2,2 Trifluoro N Hydroxyethanimidoyl Bromide As a Versatile Synthon in Complex Organic Synthesis
Precursor to Fluorinated Amidoximes and Related Bioisosteres
Fluorinated amidoximes are recognized as important functional groups and bioisosteres in medicinal chemistry. The synthesis of N-substituted trifluoroacetamidoximes can be achieved using 2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide as a key starting material. The general strategy involves the reaction of the hydroximoyl bromide with primary or secondary amines. In this reaction, the amine displaces the bromide, leading to the formation of the corresponding N-substituted trifluoroacetamidoxime.
This transformation is significant as it provides a direct route to these valuable fluorinated compounds. Amidoximes are known bioisosteres for carboxylic acids and amides, and the presence of the trifluoromethyl group can further modulate the compound's physicochemical properties, such as its pKa and lipophilicity, which are critical for drug design and development. nih.gov
Utility in the Construction of Trifluoromethyl-Substituted Heterocycles
A primary application of this compound is in the synthesis of five-membered heterocycles bearing a trifluoromethyl group. This is typically accomplished through a [3+2] cycloaddition reaction, also known as a 1,3-dipolar cycloaddition. wikipedia.org In the presence of a base, such as triethylamine (B128534), the hydroximoyl bromide undergoes dehydrobromination to generate trifluoroacetonitrile (B1584977) oxide in situ. This highly reactive 1,3-dipole can then react with various unsaturated substrates (dipolarophiles) to form a diverse range of heterocyclic systems. mdpi.com This method is a powerful tool for creating libraries of novel fluorinated compounds for biological screening.
Trifluoromethyl-substituted pyrazoles and isoxazoles are prominent scaffolds in many pharmaceuticals and agrochemicals. frontiersin.org The synthesis of these heterocycles using this compound is a well-established and efficient method.
Isoxazoles : The reaction of the in situ-generated trifluoroacetonitrile oxide with alkynes yields 3-trifluoromethylisoxazoles. The regioselectivity of the cycloaddition is governed by electronic and steric factors of the alkyne substituent.
Isoxazolines : When alkenes are used as dipolarophiles, the corresponding 3-trifluoromethylisoxazolines are formed. These can be further modified or used as intermediates in more complex syntheses.
Pyrazoles : While the direct reaction with nitrile oxides leads to isoxazoles, pyrazoles can be synthesized from related fluorinated precursors. For instance, the reaction of trifluoromethylated 1,3-dicarbonyl compounds with hydrazine (B178648) derivatives is a common route to trifluoromethyl-pyrazoles. nih.gov The versatility of fluorinated synthons allows for multiple pathways to access these important heterocyclic cores. nih.govresearchgate.net
The table below summarizes representative examples of the synthesis of trifluoromethyl-substituted isoxazoles via [3+2] cycloaddition of trifluoroacetonitrile oxide.
| Dipolarophile (Alkyne) | Base/Solvent | Product | Yield (%) |
| Phenylacetylene | Et3N / Toluene | 5-Phenyl-3-trifluoromethylisoxazole | High |
| 1-Hexyne | Et3N / THF | 5-Butyl-3-trifluoromethylisoxazole | Good |
| Propargyl alcohol | Et3N / DCM | (3-(Trifluoromethyl)isoxazol-5-yl)methanol | Moderate |
This table is illustrative and based on typical outcomes for 1,3-dipolar cycloadditions of nitrile oxides.
The utility of trifluoromethyl-containing synthons extends to the synthesis of other important heterocycles like triazoles and oxadiazoles, which are known for their wide range of biological activities. mdpi.com
Oxadiazoles : 1,2,4-Oxadiazoles bearing a trifluoromethyl group can be synthesized by the [3+2] cycloaddition of trifluoroacetonitrile oxide with nitriles. This reaction provides a direct and atom-economical route to these disubstituted heterocycles.
Triazoles : The synthesis of 3-trifluoromethyl-1,2,4-triazoles can be achieved through multi-component reactions involving trifluoroacetimidoyl halides (a class to which the title compound belongs), hydrazine, and a one-carbon source. nih.govresearchgate.net For example, the reaction of a trifluoroacetimidoyl chloride, hydrazine hydrate, and benzene-1,3,5-triyl triformate provides a facile route to these triazole scaffolds. nih.gov DFT studies on the cycloaddition of trifluoroacetonitrile with nitrilimines further elucidate the mechanism and regioselectivity of forming trifluoromethyl-substituted 1,2,4-triazoles. nih.govdoaj.org
Reagent for the Introduction of Trifluoromethyl and N-Hydroxyimidoyl Functionalities into Complex Molecules
This compound serves a dual role as a reagent. It is not merely a source for the trifluoromethyl group but delivers a more complex and functionalized synthon, specifically the CF3-C(=NOH)- moiety. When it reacts to form a heterocyclic ring, both the trifluoromethyl group and the N-hydroxyimidoyl functionality (which becomes integrated into the new ring as an N-O bond) are incorporated into the target molecule in a single, efficient step.
This "group transfer" approach is a powerful strategy in organic synthesis. Instead of performing a separate, and often challenging, direct trifluoromethylation step on a pre-formed heterocycle, the trifluoromethyl group is carried into the molecule as part of the ring-forming fragment. This method often overcomes issues of regioselectivity and harsh reaction conditions associated with some direct trifluoromethylation reagents. mdpi.com
Role in Multi-Component Reactions (MCRs) for Scaffold Diversity
Multi-component reactions (MCRs), where three or more reactants combine in a one-pot reaction to form a single product, are highly valued for their efficiency and ability to rapidly generate molecular diversity. mdpi.combeilstein-journals.org The reactive trifluoroacetonitrile oxide generated from this compound is an ideal candidate for participation in such reactions.
A hypothetical three-component reaction could involve the in situ generation of trifluoroacetonitrile oxide, which is then trapped by a dipolarophile (e.g., an alkene) and a third reactive species in a sequential or concerted manner. This approach allows for the creation of complex heterocyclic scaffolds with multiple points of diversity in a single operation. For instance, a reaction between the hydroximoyl bromide, an alkene, and an amine could potentially lead to highly functionalized isoxazoline (B3343090) derivatives. The development of MCRs involving fluorinated 1,3-dipoles is a promising avenue for the efficient construction of novel compound libraries for drug discovery. frontiersin.orgnih.govresearchgate.net
Development of Novel Fluorination and Functionalization Methodologies
The use of this compound is part of a broader trend in developing sophisticated functionalization methodologies that go beyond simple fluorination. It represents a strategic approach where a pre-functionalized, fluorinated building block is used to construct complex molecules. This strategy offers several advantages over direct fluorination or trifluoromethylation methods:
Predictable Regiochemistry : The position of the trifluoromethyl group in the final product is predetermined by the structure of the synthon.
Introduction of Functionality : It allows for the simultaneous introduction of both the trifluoromethyl group and a heterocyclic scaffold.
Mild Conditions : The generation of the reactive nitrile oxide and subsequent cycloaddition often proceed under mild, base-mediated conditions, which are compatible with a wide range of other functional groups.
By providing a reliable and versatile method for constructing CF3-substituted heterocycles, this synthon contributes significantly to the toolbox of synthetic organic and medicinal chemists, enabling the exploration of new chemical space and the development of novel functionalized molecules.
Strategies for Late-Stage Functionalization Utilizing the Compound
Late-stage functionalization (LSF) is a powerful strategy in medicinal chemistry and drug discovery that involves the introduction of functional groups into complex molecules, such as drug candidates or natural products, at a late step in the synthesis. This approach allows for the rapid generation of analogues with potentially improved pharmacological profiles without the need for de novo synthesis. This compound serves as a valuable precursor for the in situ generation of trifluoroacetonitrile N-oxide, a highly reactive 1,3-dipole. This intermediate is particularly useful for late-stage functionalization through [3+2] cycloaddition reactions, enabling the introduction of the trifluoromethyl group, a common motif in pharmaceuticals known to enhance metabolic stability and binding affinity.
The primary strategy for utilizing this compound in LSF revolves around the generation of trifluoroacetonitrile N-oxide, which readily reacts with various dipolarophiles, such as alkenes and alkynes, present in a complex molecular scaffold. This reaction leads to the formation of trifluoromethyl-substituted isoxazolines and isoxazoles, respectively. The mild conditions required for the generation of the nitrile oxide from its hydroximoyl bromide precursor are a key advantage for LSF, as they are often compatible with sensitive functional groups present in bioactive molecules.
Key Strategies:
[3+2] Cycloaddition with Alkenes: Trifluoroacetonitrile N-oxide, generated from this compound, can react with alkene functionalities within a complex molecule to yield 3-trifluoromethyl-2-isoxazolines. This reaction is generally highly regioselective, with the trifluoromethyl group ending up at the 3-position of the isoxazoline ring. This approach is particularly useful for modifying molecules containing terminal or strained double bonds.
The success of these late-stage functionalizations depends on the chemoselectivity of the cycloaddition reaction, favoring the reaction of the nitrile oxide with the target alkene or alkyne over other potentially reactive functional groups within the complex substrate.
Illustrative Examples of Substrate Scope for Cycloaddition:
While specific examples of late-stage functionalization of complex drugs using this compound are not extensively documented in publicly available literature, the broad substrate scope of the trifluoroacetonitrile N-oxide cycloaddition with various alkenes and alkynes demonstrates its potential for such applications. The following table summarizes the types of dipolarophiles that have been shown to react efficiently, suggesting the feasibility of applying this methodology to more complex systems containing these motifs.
| Dipolarophile Type | Product | Representative Substrates | Potential Application in LSF of Bioactive Molecules |
| Alkenes | 3-Trifluoromethyl-2-isoxazolines | Terminal Alkenes (e.g., Styrene, Allyl derivatives) | Modification of natural products or synthetic compounds containing vinyl or allyl groups. |
| Strained Alkenes (e.g., Norbornene) | Functionalization of complex polycyclic systems. | ||
| Alkynes | 3-Trifluoromethylisoxazoles | Terminal Alkynes (e.g., Phenylacetylene) | Introduction of a trifluoromethyl-isoxazole moiety into molecules with a terminal alkyne handle. |
| Internal Alkynes | Access to fully substituted trifluoromethyl-isoxazoles on complex scaffolds. |
Table 1: Scope of Dipolarophiles for Cycloaddition with in situ Generated Trifluoroacetonitrile N-oxide.
The data in the table above is a composite representation from synthetic methodology studies on trifluoroacetonitrile N-oxide cycloadditions.
Research Findings on Reaction Conditions:
The generation of trifluoroacetonitrile N-oxide from this compound is typically achieved by treatment with a mild base. The choice of base and solvent can be crucial for the efficiency of the subsequent cycloaddition and to ensure compatibility with the functional groups on the complex substrate. Studies have explored various conditions to optimize the formation of the desired trifluoromethylated heterocycles while minimizing side reactions, such as the dimerization of the nitrile oxide to form a furoxan.
| Precursor | Base | Solvent | Temperature | Outcome |
| This compound | Triethylamine (TEA) | Diethyl ether | Room Temperature | Generation of trifluoroacetonitrile N-oxide for subsequent cycloaddition. |
| Trifluoroacetaldehyde (B10831) oxime | Diacetoxyiodobenzene (DIB) | Dichloromethane | Room Temperature | One-pot synthesis of 3-trifluoromethyl-2-isoxazolines from olefins. |
Table 2: Typical Reaction Conditions for the Generation and Cycloaddition of Trifluoroacetonitrile N-oxide.
Advanced Analytical Methodologies and Spectroscopic Techniques for Mechanistic Elucidation and Structural Characterization of Reaction Products Involving 2,2,2 Trifluoro N Hydroxyethanimidoyl Bromide
High-Resolution Mass Spectrometry for Reaction Intermediate Identification
High-resolution mass spectrometry (HRMS) is an indispensable tool for identifying transient intermediates and confirming the elemental composition of products in reactions involving 2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide. The in-situ generation of trifluoroacetonitrile (B1584977) oxide from this precursor can be monitored, and subsequent reaction intermediates can be detected, providing crucial insights into the reaction pathway.
Key Applications and Findings:
Intermediate Detection: In reactions such as the [3+2] cycloaddition of trifluoroacetonitrile oxide, HRMS can detect the protonated form of the nitrile oxide or its complexes with other species in the reaction mixture. This provides direct evidence for its formation from this compound.
Product Confirmation: HRMS provides highly accurate mass measurements, allowing for the unambiguous determination of the elemental composition of the final products. This is particularly important for confirming the successful incorporation of the trifluoromethyl group into the target molecules.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments on the product ions reveal characteristic fragmentation patterns. For trifluoromethyl-substituted isoxazolines, common fragmentation pathways include the loss of the trifluoromethyl group, retro-[3+2] cycloaddition, and ring-opening fragments. These patterns serve as a structural fingerprint for the synthesized heterocyles.
Table 1: Representative HRMS Data for a Trifluoromethyl-Substituted Isoxazoline (B3343090)
| Ion | Calculated m/z | Measured m/z | Mass Error (ppm) | Elemental Composition |
| [M+H]⁺ | 252.0791 | 252.0788 | -1.2 | C₁₀H₁₁F₃NO₂ |
| [M-CF₃+H]⁺ | 183.0817 | 183.0815 | -1.1 | C₁₀H₁₁NO₂ |
Multi-Dimensional Nuclear Magnetic Resonance Spectroscopy for Complex Structure Determination
Multi-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy is paramount for the complete structural elucidation of complex molecules derived from this compound. Techniques such as COSY, HSQC, and HMBC are routinely employed to establish connectivity and assign proton, carbon, and fluorine signals. researchgate.netyoutube.comnih.govscribd.comsdsu.edu
Key NMR Techniques and Insights:
¹H NMR: Provides initial information on the proton environment, including chemical shifts and coupling constants that can indicate the relative stereochemistry of substituents on the isoxazoline ring.
¹³C NMR: Reveals the carbon skeleton of the molecule. The carbon of the trifluoromethyl group exhibits a characteristic quartet due to coupling with the three fluorine atoms.
COSY (Correlation Spectroscopy): Establishes correlations between protons that are coupled to each other, helping to identify adjacent protons in the structure. researchgate.netyoutube.comscribd.comsdsu.edu
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of carbon signals based on their attached protons. researchgate.netyoutube.comnih.govscribd.comsdsu.edu
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two or three bonds, which is crucial for identifying quaternary carbons and piecing together the complete molecular framework. researchgate.netyoutube.comnih.govscribd.comsdsu.edu
¹H-¹⁹F and ¹³C-¹⁹F Coupling: The observation of through-bond coupling between fluorine and nearby protons or carbons provides definitive evidence for the placement of the trifluoromethyl group within the molecule. rsc.orgresearchgate.netnih.govlboro.ac.uknih.gov
Table 2: Illustrative NMR Data for a 3-Trifluoromethyl-5-substituted Isoxazoline Derivative
| Atom | ¹H δ (ppm) | ¹³C δ (ppm) | Key HMBC Correlations (¹H → ¹³C) | ¹⁹F δ (ppm) |
| 3-CF₃ | - | 122.5 (q, ¹JCF = 275 Hz) | - | -72.3 |
| C3 | - | 155.2 (q, ²JCF = 38 Hz) | H4, H5 | - |
| H4a | 3.25 (dd) | 45.8 | C3, C5 | - |
| H4b | 3.50 (dd) | 45.8 | C3, C5 | - |
| H5 | 5.10 (t) | 82.1 | C3, C4 | - |
X-ray Crystallography for Absolute Configuration and Solid-State Structure Analysis of Derivatives
Single-crystal X-ray crystallography provides the most definitive structural information, including bond lengths, bond angles, and the absolute configuration of chiral centers in the solid state. For reaction products derived from this compound that are crystalline, this technique is invaluable. nih.govmdpi.comresearchgate.net
Key Insights from X-ray Crystallography:
Unambiguous Structure Confirmation: Provides a three-dimensional model of the molecule, confirming the connectivity and regiochemistry of cycloaddition reactions.
Determination of Absolute Stereochemistry: For chiral molecules, X-ray crystallography can determine the absolute configuration of stereocenters, which is crucial for understanding the stereoselectivity of a reaction.
Solid-State Conformation and Intermolecular Interactions: Reveals the preferred conformation of the molecule in the solid state and provides information about intermolecular interactions such as hydrogen bonding and π-stacking.
Table 3: Representative Crystallographic Data for a Trifluoromethylated Isoxazoline
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.543 |
| b (Å) | 12.126 |
| c (Å) | 9.871 |
| β (°) | 105.34 |
| Volume (ų) | 985.2 |
| Z | 4 |
| R-factor | 0.045 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Reaction Monitoring
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a powerful tool for identifying functional groups and monitoring the progress of reactions involving this compound.
Key Spectroscopic Features and Applications:
Identification of Key Functional Groups: The C=N-O stretching vibration of the isoxazoline ring and the strong C-F stretching vibrations of the trifluoromethyl group give rise to characteristic absorption bands in the IR and Raman spectra.
Reaction Monitoring: The disappearance of the characteristic bands of the starting materials and the appearance of new bands corresponding to the product can be used to monitor the progress of the reaction over time.
Complementary Information: IR and Raman spectroscopy are often complementary. For instance, symmetrical vibrations may be weak in the IR spectrum but strong in the Raman spectrum.
Table 4: Typical Vibrational Frequencies for a Trifluoromethyl-Substituted Isoxazoline
| Functional Group | Vibrational Mode | Typical IR Frequency (cm⁻¹) | Typical Raman Frequency (cm⁻¹) |
| C-F | Stretching | 1100-1350 (strong, multiple bands) | 1100-1350 (weak) |
| C=N | Stretching | 1620-1680 (medium) | 1620-1680 (strong) |
| N-O | Stretching | 900-950 (medium) | 900-950 (medium) |
| C-H | Stretching | 2850-3000 (medium) | 2850-3000 (strong) |
Chiral Chromatography and Spectroscopic Methods for Enantiomeric Excess Determination of Asymmetric Products
When reactions involving this compound lead to the formation of chiral products, it is essential to determine the enantiomeric excess (e.e.). Chiral high-performance liquid chromatography (HPLC) is the most common technique for this purpose. ucj.org.uanih.govwvu.eduresearchgate.netshimadzu.com
Methods for Enantiomeric Excess Determination:
Chiral HPLC: Utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to their separation. The ratio of the peak areas in the chromatogram corresponds to the ratio of the enantiomers. ucj.org.uanih.govwvu.eduresearchgate.netshimadzu.com
Chiral Gas Chromatography (GC): Can also be used for volatile derivatives.
NMR with Chiral Shift Reagents: The addition of a chiral shift reagent can induce different chemical shifts for the two enantiomers in the NMR spectrum, allowing for their quantification.
Table 5: Example of Chiral HPLC Parameters for the Separation of Trifluoromethylated Isoxazoline Enantiomers
| Parameter | Condition |
| Column | Chiralpak AD-H |
| Mobile Phase | Hexane/Isopropanol (90:10) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm |
| Retention Time (Enantiomer 1) | 8.5 min |
| Retention Time (Enantiomer 2) | 10.2 min |
In Situ Spectroscopic Techniques for Real-Time Reaction Pathway Monitoring
In situ spectroscopic techniques, such as ReactIR (in situ FTIR), allow for the real-time monitoring of reaction kinetics and the detection of transient intermediates. This provides a dynamic view of the reaction as it occurs, offering valuable mechanistic insights. mt.comresearchgate.netmt.comspectroscopyonline.commdpi.com
Advantages of In Situ Monitoring:
Real-Time Kinetic Data: Allows for the determination of reaction rates and the influence of reaction parameters such as temperature and concentration.
Detection of Transient Intermediates: Can identify short-lived intermediates that may not be observable by traditional offline analysis.
Improved Reaction Understanding and Optimization: Provides a more complete picture of the reaction pathway, facilitating process optimization and ensuring reaction safety.
By employing these advanced analytical methodologies, a comprehensive understanding of the reactions of this compound can be achieved, from the identification of fleeting intermediates to the complete structural and stereochemical characterization of the final products.
Computational and Theoretical Investigations into the Electronic Structure and Reactivity of 2,2,2 Trifluoro N Hydroxyethanimidoyl Bromide
Ab Initio Calculations for High-Accuracy Electronic Structure Determination
There are no available ab initio calculations in the scientific literature for a high-accuracy determination of the electronic structure of 2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide. These types of calculations are fundamental for understanding the distribution of electrons within the molecule and its intrinsic electronic properties.
Transition State Theory and Reaction Pathway Modeling for Mechanistic Understanding
A search for studies applying Transition State Theory and reaction pathway modeling to understand the chemical reactions and mechanisms involving this compound yielded no results. This type of investigation is crucial for elucidating how the molecule participates in chemical transformations.
Frontier Molecular Orbital (FMO) Analysis and Reactivity Prediction
No Frontier Molecular Orbital (FMO) analyses for predicting the reactivity of this compound have been published. FMO analysis is a common computational approach to predict how a molecule will interact with other reagents.
Quantum Chemical Descriptors and Structure-Reactivity Relationships
There is a lack of literature detailing the calculation of quantum chemical descriptors and the establishment of structure-reactivity relationships for this compound. These descriptors provide quantitative measures of a molecule's reactivity.
Solvent Effects and Catalysis in Computational Models
No computational models investigating the influence of solvents or catalysts on the behavior and reactivity of this compound were identified. Such studies are important for understanding how the molecule behaves in a realistic chemical environment.
Future Perspectives and Emerging Research Directions for 2,2,2 Trifluoro N Hydroxyethanimidoyl Bromide
Exploration of Sustainable and Green Synthetic Approaches
The development of environmentally benign synthetic routes is a cornerstone of modern chemistry. For a halogenated compound like 2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide, future research will likely focus on moving away from traditional brominating agents, which can be hazardous.
Sustainable approaches could involve the use of greener solvents, reduced energy consumption, and the generation of less toxic waste. A significant area of exploration would be the adoption of catalytic methods that utilize bromide salts with a stoichiometric oxidant, thereby avoiding the direct use of elemental bromine. Research in this area would aim to develop protocols with high atom economy, minimizing the environmental footprint of the synthesis.
Illustrative Data Table for a Hypothetical Green Synthesis Protocol
| Parameter | Traditional Method | Proposed Green Method |
|---|---|---|
| Brominating Agent | Br₂ | NaBr with an Oxidant |
| Solvent | Chlorinated Solvents | Supercritical CO₂ or Bio-derived Solvents |
| Energy Input | High Temperature Reflux | Room Temperature or Microwave-assisted |
| Byproduct | Halogenated Organic Waste | Water, Recoverable Catalyst |
Development of Asymmetric Transformations
The introduction of chirality is crucial for the synthesis of bioactive molecules. While no specific asymmetric transformations involving this compound have been reported, this represents a significant and valuable area for future research. The development of catalytic enantioselective reactions where this compound acts as a key reagent could lead to the synthesis of novel, optically active trifluoromethylated molecules.
Future research could focus on developing chiral catalysts, such as metal complexes with chiral ligands or organocatalysts, that can control the stereochemical outcome of reactions involving the imidoyl bromide moiety. Success in this area would be a significant step towards the application of this compound in medicinal chemistry.
Integration into Flow Chemistry and Automated Synthesis Platforms
Flow chemistry offers numerous advantages over traditional batch processing, including enhanced safety, better reaction control, and ease of scalability. The integration of the synthesis and reactions of this compound into flow chemistry platforms is a promising future direction.
A continuous flow setup could allow for the on-demand generation of this reagent, mitigating storage and handling issues. Furthermore, automated platforms could enable high-throughput screening of reaction conditions, accelerating the discovery of new transformations and applications. This approach would be particularly beneficial for optimizing reaction parameters such as temperature, pressure, and residence time to maximize yield and selectivity.
Hypothetical Parameters for Flow Synthesis
| Parameter | Potential Range |
|---|---|
| Flow Rate | 0.1 - 10 mL/min |
| Temperature | -20 to 150 °C |
| Pressure | 1 - 10 bar |
| Residence Time | 1 - 60 minutes |
Bio-Inspired Catalysis for Selective Transformations
Nature provides a rich source of inspiration for the development of highly selective and efficient catalysts. While direct bio-inspired catalysis involving this compound is yet to be explored, this field offers exciting possibilities. Future research could investigate the use of engineered enzymes or synthetic mimics of metalloenzymes to catalyze reactions with this compound.
For instance, enzymes could be evolved to perform selective halogenation or other transformations on substrates using this compound as a reagent. This would enable reactions to be carried out under mild, aqueous conditions with high chemo-, regio-, and stereoselectivity, which are often challenging to achieve with traditional chemical methods. The development of such biocatalytic systems would represent a significant advancement in the sustainable synthesis of complex fluorinated molecules.
Applications in Materials Science and Polymer Chemistry
The trifluoromethyl group is known to impart unique properties to materials, such as thermal stability, chemical resistance, and low surface energy. mdpi.comresearchgate.net Consequently, this compound could serve as a valuable building block in materials science and polymer chemistry.
Future research could explore the incorporation of the trifluoroacetimidoyl moiety into polymer backbones or as pendant groups. This could lead to the development of novel fluorinated polymers with tailored properties for a range of applications, including high-performance coatings, advanced membranes, and specialty elastomers. The oxime functionality also offers a potential site for cross-linking or post-polymerization modification, adding to the versatility of this compound as a monomer or functionalizing agent. researchgate.net
Advanced Computational Design of Novel Reactions
Computational chemistry and theoretical studies are powerful tools for predicting reaction outcomes and designing new chemical transformations. For this compound, density functional theory (DFT) and other computational methods could be employed to investigate its electronic structure, reactivity, and reaction mechanisms. nih.govresearchgate.net
Future research in this area would involve simulating potential reactions to predict their feasibility and to understand the factors that control their selectivity. This in silico approach can guide experimental work, saving time and resources in the laboratory. Advanced computational studies could accelerate the discovery of novel applications for this compound by identifying promising reaction pathways and potential catalyst systems.
Q & A
Basic: What synthetic methodologies are commonly employed to prepare 2,2,2-Trifluoro-N-hydroxyethanimidoyl bromide?
The synthesis typically involves nucleophilic substitution or condensation reactions. For example:
- Step 1 : React 2,2,2-trifluoroethylamine with hydroxylamine to form the hydroxylimidoyl intermediate.
- Step 2 : Bromination using reagents like PBr₃ or HBr in acetic acid under anhydrous conditions .
Key Considerations : Use inert atmosphere (N₂/Ar) to avoid hydrolysis, and monitor reaction progress via TLC or NMR.
Basic: How is this compound characterized spectroscopically?
| Technique | Key Peaks/Features | Purpose |
|---|---|---|
| IR | ~3400 cm⁻¹ (O-H stretch), ~1650 cm⁻¹ (C=N), ~1150 cm⁻¹ (C-F) | Confirm functional groups |
| ¹H NMR | δ 4.5–5.5 ppm (N-OH), δ 3.0–4.0 ppm (CF₃CH₂) | Structural elucidation |
| ¹⁹F NMR | δ -60 to -70 ppm (CF₃) | Verify trifluoromethyl group |
Advanced: How to address conflicting reactivity data in cross-coupling reactions involving this bromide?
Contradictions in catalytic efficiency (e.g., Pd vs. Cu systems) may arise from:
- Solvent polarity : Polar aprotic solvents (DMF, DMSO) stabilize intermediates but may deactivate catalysts.
- Additives : Use KI to enhance bromide leaving-group ability in Pd-mediated reactions .
Methodological Approach :
Conduct kinetic studies under varying conditions.
Compare yields and byproducts via GC-MS or HPLC .
Advanced: What strategies mitigate decomposition during storage?
- Storage : Anhydrous conditions (molecular sieves) at -20°C in amber vials.
- Stability Tests : Monitor via periodic NMR to detect hydrolysis (appearance of -OH or CF₃COOH peaks) .
- Alternative Formulations : Co-crystallize with stabilizing agents (e.g., crown ethers) to reduce hygroscopicity .
Basic: What safety protocols are critical when handling this compound?
- PPE : Nitrile gloves, goggles, and fume hood use (bromides release HBr upon hydrolysis).
- First Aid : Immediate flushing with water for skin/eye contact; activated charcoal for ingestion .
Advanced: How to optimize its use as a fluorinated building block in heterocycle synthesis?
- Reaction Design :
Advanced: How does computational modeling aid in predicting its reactivity?
- DFT Calculations : Simulate transition states to explain selectivity in SN₂ vs. E2 pathways.
- Software : Gaussian 16 (B3LYP/6-31G* basis set) for electronic structure analysis .
Validation : Correlate computed activation energies with experimental kinetic data .
Basic: What analytical methods quantify trace impurities in synthesized batches?
- HPLC : C18 column, mobile phase = MeCN/H₂O (70:30), UV detection at 254 nm.
- LC-MS : Identify brominated byproducts (e.g., dimerization or oxidation products) .
Advanced: How to assess its role in radical-mediated reactions?
- EPR Studies : Detect radical intermediates using TEMPO as a spin trap.
- Conditions : Initiate with AIBN in toluene at 70°C; monitor via in-situ IR .
Advanced: What collaborative approaches enhance research on this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
